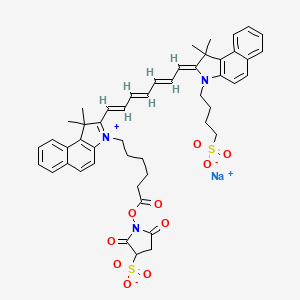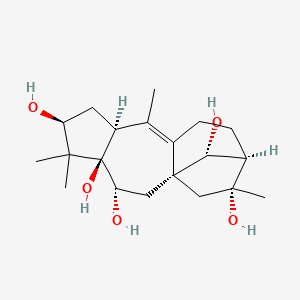
2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide is a N-acylglycine.
Wissenschaftliche Forschungsanwendungen
Infrared and Raman Spectra Analysis
A range of lysine amides, including variations similar to 2-N,6-N-Bis(2,3-dihydroxybenzoyl)-L-lysine amide, have been synthesized for analysis by Fourier transform infrared (FTIR) and Raman microspectrometry. This technique demonstrates potential applications in analyzing organic reactions on solid support and for encoding combinatorial libraries (Rahman, Busby, & Lee, 1998).
Synthesis and Characterization in Organometallic Chemistry
Studies in organometallic chemistry have synthesized and characterized N-heterocyclic carbene (NHC) adducts, including those involving lysine derivatives, demonstrating their potential in reactions with protic substrates under catalytically relevant conditions (Barrett et al., 2008).
Application in Covalent Enzyme Conjugates
Research has investigated covalent bis-aryl hydrazone bond formation for creating conjugates between α-poly-d-lysine (PDL) and enzymes. These studies are significant for understanding the mild and efficient preparation of enzyme conjugates while preserving enzymatic activity (Grotzky, Manaka, Kojima, & Walde, 2011).
Rare-Earth Metal Amides for L-Lactide Polymerization
Research has developed rare-earth metal amides supported by bis(phenolato) ligands for the polymerization of l-lactide. These studies explore the efficiency and control of polymerization processes relevant to materials science (Zhang et al., 2009).
Synthesis of Water-Soluble Prodrugs
The synthesis of L-lysyl- and L-alanyl-amide prodrugs demonstrates the creation of water-soluble compounds for addressing bioavailability issues. This approach is relevant for developing pharmaceuticals with improved delivery mechanisms (Hutchinson et al., 2002).
DTPA-Like Ligand Development
Bisalkylation of protected L-glutamic acid and L-lysine derivatives has been used to develop DTPA-like ligands. These compounds have potential applications in metal ion complexation and medical imaging (Anelli et al., 1999).
Amides as Novel Protein Modifications
Studies have identified amides like N6-{2-[(5-amino-5-carboxypentyl)amino]-2-oxoethyl}lysine as novel protein modifications formed by physiological sugars. This research is important for understanding biochemical pathways and potential pathologies (Glomb & Pfahler, 2001).
Lysine Analogues of Siderophores
The synthesis of lysine-containing analogues of siderophores, which are important in iron chelation, demonstrates the chemical versatility and potential biomedical applications of lysine derivatives (Chimiak & Neilands, 1984).
Synthesis of Bis-Heterocyclic Compounds
The solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine showcases the potential for creating complex molecular structures useful in various chemical and pharmaceutical applications (Nefzi, Giulianotti, & Houghten, 2001).
Eigenschaften
Molekularformel |
C20H23N3O7 |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
N-[(5S)-6-amino-5-[(2,3-dihydroxybenzoyl)amino]-6-oxohexyl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C20H23N3O7/c21-18(28)13(23-20(30)12-6-4-9-15(25)17(12)27)7-1-2-10-22-19(29)11-5-3-8-14(24)16(11)26/h3-6,8-9,13,24-27H,1-2,7,10H2,(H2,21,28)(H,22,29)(H,23,30)/t13-/m0/s1 |
InChI-Schlüssel |
NCOSLLNHKCFPFO-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](C(=O)N)NC(=O)C2=C(C(=CC=C2)O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(C(=O)N)NC(=O)C2=C(C(=CC=C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)








![3-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propylcarbamoyl}-acrylic acid](/img/structure/B1255132.png)

